3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4BrClF4 It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine yields the corresponding benzylamine derivative, while Suzuki-Miyaura coupling produces biaryl compounds.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for the development of new pharmaceuticals. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide in chemical reactions involves the formation of a reactive intermediate, such as a benzyl cation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which are typically investigated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl fluoride
Comparison: Compared to its analogs, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a trifluoromethyl group. This combination of substituents can significantly influence the compound’s reactivity and physical properties, making it distinct from other benzyl halides.
Properties
IUPAC Name |
3-(bromomethyl)-1-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKCGHLFWAVIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CBr)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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